molecular formula C17H16N2O2 B3912715 1-ethoxy-4-(4-methoxyphenyl)phthalazine

1-ethoxy-4-(4-methoxyphenyl)phthalazine

Cat. No.: B3912715
M. Wt: 280.32 g/mol
InChI Key: OMEBTMXCVSXICY-UHFFFAOYSA-N
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Description

1-Ethoxy-4-(4-methoxyphenyl)phthalazine is a phthalazine derivative featuring an ethoxy group at the 1-position and a 4-methoxyphenyl substituent at the 4-position. Phthalazine derivatives are heterocyclic compounds with a fused benzene and pyridazine ring system. They are extensively studied for their diverse pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties .

Properties

IUPAC Name

1-ethoxy-4-(4-methoxyphenyl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-3-21-17-15-7-5-4-6-14(15)16(18-19-17)12-8-10-13(20-2)11-9-12/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEBTMXCVSXICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethoxy-4-(4-methoxyphenyl)phthalazine typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then subjected to further functionalization to introduce the ethoxy and methoxy groups. One common method involves the use of ethyl iodide and sodium methoxide in a nucleophilic substitution reaction to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-ethoxy-4-(4-methoxyphenyl)phthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding phthalazinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced phthalazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the phthalazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ethyl iodide and sodium methoxide in ethanol.

Major Products Formed

The major products formed from these reactions include phthalazinone derivatives, reduced phthalazine derivatives, and various substituted phthalazines with different functional groups.

Scientific Research Applications

1-ethoxy-4-(4-methoxyphenyl)phthalazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a vasodilator and anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-ethoxy-4-(4-methoxyphenyl)phthalazine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as phosphodiesterase, leading to increased levels of cyclic AMP and subsequent physiological effects. It can also interact with receptors and ion channels, modulating their activity and resulting in various biological responses.

Comparison with Similar Compounds

Comparison with Similar Phthalazine Derivatives

Structural and Physicochemical Properties

The substituents at the 1- and 4-positions of the phthalazine core significantly influence physicochemical properties such as solubility, lipophilicity, and electronic effects. Below is a comparative analysis with key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities References
1-Ethoxy-4-(4-methoxyphenyl)phthalazine Ethoxy (1), 4-methoxyphenyl (4) C₁₇H₁₆N₂O₂ ~280.33* Likely moderate lipophilicity; potential CNS activity inferred from substituent trends N/A
1-(4-Methoxyphenyl)phthalazine H (1), 4-methoxyphenyl (4) C₁₅H₁₂N₂O₂ 252.27 Lower lipophilicity vs. ethoxy analog; used in synthetic intermediates
1-Chloro-4-(4-methylphenyl)phthalazine Cl (1), 4-methylphenyl (4) C₁₅H₁₁ClN₂ 254.71 High reactivity (Cl as leaving group); limited solubility in polar solvents
1-(3-Chloro-4-fluoroanilino)-4-(3,4-difluorophenylthiomethyl)phthalazine (Compound 12) Anilino (1), sulfanylmethyl (4) C₂₁H₁₄ClF₃N₃S 441.87 High anticancer activity (IC₅₀ < cisplatin)
1-(4-Fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenylthiomethyl)phthalazine (Compound 13) Anilino (1), sulfanylmethyl (4) C₂₂H₁₃F₆N₃S 489.41 Enhanced cytotoxicity against cancer cell lines

*Calculated based on molecular formula.

Key Observations:
  • Ethoxy vs. Chloro Substituents : The ethoxy group in the target compound likely improves metabolic stability compared to chloro derivatives (e.g., 1-chloro-4-(4-methylphenyl)phthalazine), which are prone to nucleophilic substitution .
  • Methoxyphenyl vs. Sulfanylmethyl Groups : Methoxyphenyl substituents (electron-donating) may enhance binding to aromatic receptors, while sulfanylmethyl groups (as in Compounds 12 and 13) contribute to anticancer activity through sulfur-mediated interactions .
Anticancer Activity:
  • Sulfanylmethyl Derivatives : Compounds 12 and 13 () exhibited superior anticancer activity to cisplatin, attributed to the sulfanylmethyl group’s ability to disrupt cellular redox balance .
Antinociceptive Activity:
  • Tetrazole-phthalazine hybrids (e.g., 6-(4-chlorophenoxy)tetrazolo[5,1-a]phthalazine) showed moderate antinociceptive effects, but derivatives with fluorophenyl groups (e.g., 15a-l in ) outperformed morphine in latency tests .
Antioxidant Activity:
  • Hydrazinylphthalazine derivatives (e.g., Compound 20 in ) demonstrated potent antioxidant activity, suggesting that electron-rich substituents (e.g., NH₂) enhance radical scavenging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-ethoxy-4-(4-methoxyphenyl)phthalazine
Reactant of Route 2
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